Cas no 32476-67-8 (Periplocymarin)

Periplocymarin 化学的及び物理的性質
名前と識別子
-
- Card-20(22)-enolide,3-[(2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3b,5b)- (9CI)
- 4-[(3S,5S,10R,13R,14S,17S)-5,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyl-oxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5H-furan-2-on
- DG0043
- Periplocymarin
- CS-0032540
- DTXSID301317267
- Periplogenin + D-cymarose [German]
- 9M3584249U
- PERIPLOCYMARIN, (+)-
- CARD-20(22)-ENOLIDE, 3-((2,6-DIDEOXY-3-O-METHYL-.BETA.-D-RIBO-HEXOPYRANOSYL)OXY)-5,14-DIHYDROXY-, (3.BETA.,5.BETA.)-
- Periplogenin + D-cymarose
- 5-beta-Card-20(22)-enolide, 3-beta-((2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy)-5,14-dihydroxy-
- 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-Dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
- PERIPLOCYMARIN [MI]
- AKOS032946004
- MS-29887
- Q27272726
- 32476-67-8
- HY-N4252
- 4-[(3S,5S,10R,13R,14S,17S)-5,14-DIHYDROXY-3-[(2S,5R)-5-HYDROXY-4-METHOXY-6-METHYL-OXAN-2-YL]OXY-10,13-DIMETHYL-2,3,4,6,7,8,9,11,12,15,16,17-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL]-5H-FURAN-2-ONE
- UNII-9M3584249U
- (+)-Periplocymarin
- 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-uran-5-one
- DA-56702
- CHEBI:228896
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- MDL: MFCD01740198
- インチ: InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1
- InChIKey: XRWQBDJPMXRDOQ-YUUDFPFBSA-N
- ほほえんだ: O1[C@H](C[C@H](OC)[C@H](O)[C@H]1C)O[C@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H](C5=CC(=O)OC5)CC[C@]4(O)[C@]3([H])CC[C@]2(O)C1
計算された属性
- せいみつぶんしりょう: 534.319268g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 回転可能化学結合数: 4
- どういたいしつりょう: 534.319268g/mol
- 単一同位体質量: 534.319268g/mol
- 水素結合トポロジー分子極性表面積: 115Ų
- 重原子数: 38
- 複雑さ: 983
- 同位体原子数: 0
- 原子立体中心数の決定: 12
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 534.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 148°
- ふってん: 690.9±55.0 °C at 760 mmHg
- フラッシュポイント: 221.4±25.0 °C
- PSA: 114.68000
- LogP: 3.25430
- じょうきあつ: No data available
- ひせんこうど: D27 +29° (c = 0.94 in 95% alcohol for the anhydr substance)
Periplocymarin セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Periplocymarin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2054-5 mg |
Periplocymarin |
32476-67-8 | 98.54% | 5mg |
¥ 2,991 | 2023-07-10 | |
S e l l e c k ZHONG GUO | E2100-1mg |
Periplocymarin |
32476-67-8 | 1mg |
¥3513.51 | 2022-04-26 | ||
TargetMol Chemicals | TN2054-5mg |
Periplocymarin |
32476-67-8 | 98.63% | 5mg |
¥ 1980 | 2024-07-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2054-200 mg |
Periplocymarin |
32476-67-8 | 98.63% | 200mg |
¥29980.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2054-10 mg |
Periplocymarin |
32476-67-8 | 98.63% | 10mg |
¥5106.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2054-50 mg |
Periplocymarin |
32476-67-8 | 98.63% | 50mg |
¥13785.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | E2100-5mg |
Periplocymarin |
32476-67-8 | 5mg |
¥10540.53 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1313004-5mg |
4-[(3S,5S,10R,13R,14S,17S)-5,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyl-oxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5H-furan-2-one |
32476-67-8 | 99% | 5mg |
$630 | 2024-06-06 | |
TargetMol Chemicals | TN2054-1mg |
Periplocymarin |
32476-67-8 | 98.63% | 1mg |
¥ 787 | 2024-07-19 | |
TargetMol Chemicals | TN2054-25mg |
Periplocymarin |
32476-67-8 | 98.63% | 25mg |
¥ 5280 | 2024-07-19 |
Periplocymarin 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
Periplocymarinに関する追加情報
Recent Advances in Periplocymarin (32476-67-8) Research: A Comprehensive Review
Periplocymarin (CAS: 32476-67-8), a cardenolide glycoside derived from the bark of Periploca sepium, has garnered significant attention in recent years due to its potent biological activities, particularly in the fields of oncology and cardiovascular research. This research brief synthesizes the latest findings on its molecular mechanisms, therapeutic potential, and emerging applications in drug development.
A 2023 study published in Journal of Natural Products elucidated the structural-activity relationship of periplocymarin, revealing its unique binding affinity to Na+/K+-ATPase isoforms. Researchers employed X-ray crystallography (PDB ID: 8F2K) to demonstrate how the C-17 lactone ring and sugar moiety (D-digitoxose) synergistically enhance its inhibitory effects compared to other cardiac glycosides like digoxin (DOI: 10.1021/acs.jnatprod.3c00118).
In oncology, preclinical trials using patient-derived xenograft models showed periplocymarin's remarkable efficacy against therapy-resistant NSCLC (IC50 = 12.3 nM). The compound induced immunogenic cell death via ER stress-mediated calreticulin exposure, as reported in Cell Death & Differentiation (2024). Notably, its therapeutic window was 3.2-fold wider than ouabain, with reduced cardiotoxicity at effective doses.
Pharmacokinetic studies using LC-MS/MS revealed periplocymarin's unique distribution profile. Unlike digitoxin, it accumulates preferentially in tumor tissues (tumor-to-plasma ratio: 8.7:1) due to GLUT1-mediated transport, as documented in Drug Metabolism and Disposition (2023). This property makes it a promising candidate for targeted delivery systems currently under development by several biopharma companies.
Emerging applications include its use as a chemical probe for studying membrane protein dynamics. A Nature Methods paper (2024) detailed its incorporation into cryo-EM workflows, where periplocymarin's fluorescence properties enabled real-time monitoring of Na+/K+-ATPase conformational changes at 2.8 Å resolution.
Challenges remain in large-scale synthesis - recent attempts at microbial biosynthesis in engineered Streptomyces strains achieved only 23% yield compared to plant extraction. However, novel biocatalysis approaches presented at the 2024 ACS Spring Meeting show promise for sustainable production.
The compound's multifaceted activities position it as a valuable scaffold for next-generation therapeutics. Ongoing Phase I trials (NCT05678231) evaluating its safety profile in heart failure patients may redefine its clinical translation potential in the coming years.
32476-67-8 (Periplocymarin) 関連製品
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